4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-4-13-29-21-14-20(23-15(2)24-21)25-17-7-9-18(10-8-17)26-22(27)16-5-11-19(28-3)12-6-16/h5-12,14H,4,13H2,1-3H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTGGEOIBGDOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural features that suggest interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound indicates a diverse array of functional groups, including a methoxy group and a benzamide moiety, which may contribute to its biological activity. The presence of the pyrimidine derivative enhances its potential for specific interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | Approximately 342.36 g/mol |
| Key Functional Groups | Methoxy, Amino, Benzamide |
The biological activity of this compound is hypothesized to involve its interaction with specific kinases, particularly Bruton's tyrosine kinase (Btk). Inhibition of Btk has been linked to therapeutic effects in autoimmune diseases and cancers. Studies suggest that compounds with similar structures may exhibit significant kinase inhibitory activity, which could be leveraged for therapeutic benefits in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Antiviral Activity
Research has indicated that derivatives of phenylbenzamide exhibit antiviral properties against various viruses, including Hepatitis B virus (HBV). A study highlighted the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), which demonstrated anti-HBV activity by increasing intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit HBV replication . This suggests that similar derivatives, including this compound, could possess comparable antiviral properties.
Case Studies
- Study on Anti-HBV Activity : Research involving IMB-0523 showed significant inhibition of both wild-type and drug-resistant HBV strains. The mechanism was linked to increased A3G levels, indicating that structural modifications in similar compounds could enhance antiviral efficacy .
- Kinase Inhibition : Preliminary studies on compounds structurally related to this compound have shown potential as inhibitors of kinases involved in cancer progression. In vitro assays demonstrated that these compounds could selectively inhibit target kinases, leading to reduced cell proliferation in cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Moieties
Pyrimidine-containing benzamides are widely explored for therapeutic applications. Key analogues include:
Key Insight : The target compound’s 6-propoxy group may offer superior metabolic stability over shorter alkoxy chains (e.g., butoxy in ), while the 2-methyl group could enhance target selectivity compared to unsubstituted pyrimidines.
Alkoxy Chain Variants in Benzamide Derivatives
Alkoxy substituents significantly modulate physicochemical properties:
The target compound’s 6-propoxy chain (C₃) balances lipophilicity and solubility, avoiding extremes seen in butoxy (C₄) or pentyloxy (C₅) analogues .
HDAC Inhibitors: CI-994 as a Benzamide Derivative
CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide) shares the benzamide scaffold but lacks pyrimidine substitution. It inhibits histone deacetylases (HDACs) via its 2-aminophenyl group, inducing histone H3 hyperacetylation . In contrast, the target compound’s pyrimidine moiety suggests divergent mechanisms (e.g., kinase inhibition), highlighting how minor structural changes redirect biological activity .
Quinoline-Containing Derivatives
SGI-1027 () incorporates a quinoline group instead of the target compound’s methoxybenzamide. Quinoline’s planar structure enables DNA intercalation or protein-binding via π-π stacking, a feature absent in the target compound. This substitution underscores the trade-off between aromatic bulk and target specificity .
Research Findings and Implications
- Solubility vs. Activity : The target compound’s propoxy chain may improve solubility over longer alkoxy analogues (e.g., hexyloxy in ), while maintaining affinity for hydrophobic binding pockets.
- Selectivity : The 2-methyl pyrimidine group could reduce off-target effects compared to diphenylpyrimidines ( ), which exhibit broader steric interactions.
- Mechanistic Divergence : Unlike CI-994’s HDAC inhibition , the target compound’s pyrimidine-amine linkage suggests kinase or epigenetic targets, warranting enzymatic assays for validation.
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide?
- Methodological Answer : Synthesis typically involves: (i) Formation of the pyrimidine ring via condensation of 2-methyl-6-propoxypyrimidin-4-amine with a suitable precursor (e.g., cyanamide derivatives under acidic conditions). (ii) Coupling the pyrimidine intermediate with 4-methoxybenzoyl chloride or activated ester derivatives in the presence of a base (e.g., sodium carbonate) to form the benzamide bond . (iii) Critical parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (50–80°C for coupling), and purification via column chromatography or recrystallization . Safety Note: Conduct hazard assessments for intermediates (e.g., mutagenicity screening) and use protective equipment for handling reactive acyl chlorides .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of: (i) NMR spectroscopy (1H/13C) to verify substituent positions (e.g., methoxy group at C4, propoxy chain at pyrimidine C6) and amide bond formation. (ii) High-resolution mass spectrometry (HRMS) to confirm molecular weight (362.433 g/mol) . (iii) X-ray crystallography (if crystals are obtainable) to resolve ambiguous stereoelectronic effects, as demonstrated for analogous pyrimidine-benzamide hybrids .
Advanced Research Questions
Q. How can structural discrepancies in spectroscopic data for pyrimidine-benzamide derivatives be resolved?
- Methodological Answer : Contradictions in NMR or crystallographic data often arise from: (i) Conformational flexibility in the propoxy chain or rotational barriers in the benzamide moiety. Use variable-temperature NMR or DFT calculations to model low-energy conformers . (ii) Hydrogen bonding networks , as seen in pyrimidine derivatives where intramolecular N–H⋯N bonds stabilize specific conformations. Compare crystallographic data (e.g., dihedral angles between pyrimidine and benzamide planes) with computational models . (iii) Tautomerism in the pyrimidine ring, which can be assessed via pH-dependent NMR studies or IR spectroscopy .
Q. What experimental strategies are recommended to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer : (i) Enzyme Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to measure inhibition of target kinases (e.g., EGFR, VEGFR) at varying concentrations (1 nM–10 µM). Include positive controls (e.g., gefitinib for EGFR) . (ii) Cellular Profiling : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with structurally similar derivatives (e.g., trifluoromethyl-substituted analogs) to establish structure-activity relationships (SAR) . (iii) Molecular Docking : Model the compound’s binding mode using crystal structures of kinase active sites (e.g., PDB 1M17 for EGFR). Prioritize modifications to the methoxy or propoxy groups based on predicted interactions .
Q. How should researchers address low solubility in biological assays?
- Methodological Answer : (i) Solubility Enhancement : Use co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Cremophor EL) in buffer systems. Pre-test for compound stability under these conditions via HPLC . (ii) Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxy or propoxy positions to improve aqueous solubility . (iii) Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles or liposomes for sustained release in cell culture .
Data Analysis and Contradiction Management
Q. How can conflicting biological activity data between in vitro and in vivo studies be reconciled?
- Methodological Answer : (i) Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify metabolic instability or poor absorption . (ii) Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., O-demethylation or propoxy chain oxidation) that may reduce efficacy in vivo . (iii) Species-Specific Differences : Test activity in primary human cells or patient-derived xenografts (PDX) to minimize translational gaps .
Safety and Hazard Considerations
Q. What protocols are critical for handling mutagenic intermediates during synthesis?
- Methodological Answer : (i) Ames Test Compliance : Screen intermediates (e.g., anomeric amide derivatives) using Ames II assays to assess mutagenic potential. Prioritize analogs with lower risk profiles . (ii) Containment Measures : Use fume hoods with HEPA filters for powder handling and avoid skin contact via double-gloving and lab coats . (iii) Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
